molecular formula C20H23N3O2 B2943966 (1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320886-94-8

(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2943966
CAS RN: 2320886-94-8
M. Wt: 337.423
InChI Key: RLBIICNWTFWWRB-UHFFFAOYSA-N
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Description

(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that belongs to the class of azabicyclooctanes. It has gained significant attention in scientific research due to its potential application in the treatment of various diseases. 2.1]octane-8-carboxamide.

Scientific Research Applications

Enantiomerically Pure Bicyclic Pyrrolidine Derivatives

(1S, 5S)-2-Azabicyclo[3.3.0]octane, a structurally similar compound to the one , has been synthesized and used as a chiral auxiliary in Michael-type reactions via enamines. This demonstrates the compound's potential in asymmetric syntheses and as a chiral building block in organic chemistry (Martens & Lübben, 1991).

Potential Treatment for Cognitive Deficits in Schizophrenia

A similar compound, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified as a potential treatment for cognitive deficits in schizophrenia. This compound is a potent and selective alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) agonist (Wishka et al., 2006).

Reactivity with Bases

The azabicyclic compounds, including the 8-azabicyclo[3.2.1]octane series, show interesting reactivity with various bases. This reactivity involves pyrrolidine ring opening and subsequent transformations, indicating their potential in organic synthesis and as intermediates in chemical reactions (Ershov et al., 2001).

Use in Metabolic and Excretory Pathway Studies

The metabolism and excretion of similar compounds, such as N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide, have been studied in preclinical settings, indicating their use in understanding pharmacokinetics and pharmacodynamics in drug development (Shaffer et al., 2006).

properties

IUPAC Name

N-(3-methylphenyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-4-2-5-15(10-14)22-20(24)23-16-7-8-17(23)12-19(11-16)25-18-6-3-9-21-13-18/h2-6,9-10,13,16-17,19H,7-8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBIICNWTFWWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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